molecular formula C10H19NO3 B1522629 tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate CAS No. 387845-13-8

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate

Cat. No.: B1522629
CAS No.: 387845-13-8
M. Wt: 201.26 g/mol
InChI Key: DBGZEMOJZQXSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate” is a chemical compound with the molecular formula C9H17NO3 . It is a solid substance and has a molecular weight of 187.24 . It is also known by other synonyms such as “[1-(tert-Butoxycarbonylamino)cyclopropyl]methanol” and "[1-(Hydroxymethyl)cyclopropyl]carbamic acid tert-Butyl ester" .


Synthesis Analysis

The synthesis of “this compound” can be achieved in three steps from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation . It can also be prepared by monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 14 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 three-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

“this compound” could be converted into spirocyclopropanated analogues 14-CP and 14-CT of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .


Physical and Chemical Properties Analysis

The compound has a melting point of 81.0 to 85.0 °C . The predicted boiling point is 294.5±9.0 °C and the predicted density is 1.11±0.1 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Insecticide Analogues

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were synthesized through a key step involving cocyclization of a protected (1-aminocyclopropyl)methyl derivative, showcasing its utility in the development of novel insecticidal compounds (Brackmann et al., 2005).

Enantioselective Synthesis

This compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its importance in the synthesis of nucleotide analogues (Ober et al., 2004).

Development of Biologically Active Compounds

It is an essential intermediate for synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Zhao et al., 2017).

Antiarrhythmic and Hypotensive Activity

Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including derivatives of tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate, have shown significant antiarrhythmic and hypotensive activities, indicating potential therapeutic applications (Chalina et al., 1998).

Synthesis of Spirocyclopropanated Analogues of Iprodione

The compound was also converted into spirocyclopropanated analogues of the fungicide Iprodione, demonstrating its versatility in agricultural chemical synthesis (Brackmann et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 . It is recommended to keep the compound in a dark place, sealed, and at room temperature .

Future Directions

The compound could be used to synthesize spirocyclopropanated five-membered ring analog 4-(3,5-Dichlorophenyl)-N-isopropyl-5-oxo-4,6-diazaspiro[2.4]heptane-6-carboxamide . This indicates potential applications in the synthesis of new compounds and in agricultural studies.

Mechanism of Action

Mode of Action

The exact mode of action of Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is currently unknown due to the lack of specific studies on this compound. This inhibition disrupts the transmission of nerve impulses, leading to the death of insects .

Biochemical Pathways

Carbamates are generally known to affect the cholinergic system by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to a variety of physiological effects.

Pharmacokinetics

Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Carbamates are generally known to cause a range of effects due to their inhibition of acetylcholinesterase, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s efficacy can also be affected by factors such as the presence of other chemicals, temperature, and pH.

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZEMOJZQXSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387845-13-8
Record name tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

100 ml of a 2M solution of lithium borohydride in tetrahydrofuran is added to a solution of 23 g of the compound obtained in Step 2 in 100 ml of tetrahydrofuran. After stirring for 20 hours at ambient temperature and then refluxing for 8 hours, the reaction mixture is cooled to 0° C., hydrolysed, diluted with ether, separated, dried and concentrated. Chromatography of the residue over silica gel (dichloromethane/tetrahydrofuran: 95/5) allows the expected product to be isolated.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate
Reactant of Route 6
tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.